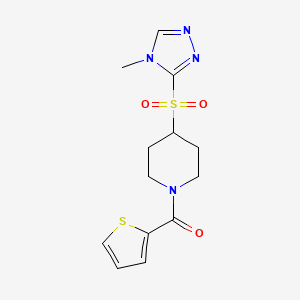

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

The compound (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a hybrid heterocyclic molecule featuring a piperidine core substituted with a sulfonated 4-methyl-1,2,4-triazole moiety and a thiophene-2-yl methanone group. This structure combines three pharmacologically relevant motifs:

- 1,2,4-Triazole: Known for antimicrobial, antiviral, and kinase inhibitory activities.

- Piperidine: Enhances bioavailability and modulates lipophilicity.

- Thiophene: Imparts electronic effects and influences binding to biological targets.

The sulfonyl group improves solubility and metabolic stability, while the methyl substitution on the triazole may reduce steric hindrance for target interactions.

Properties

IUPAC Name |

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDMSJZEGRKCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing 1,2,4-triazole rings are known to have a broad biological and pharmacological spectrum. They have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences.

Mode of Action

1,2,4-triazole derivatives are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors. These interactions can lead to various changes in the cellular environment, potentially influencing cell signaling, enzyme activity, or protein function.

Biochemical Pathways

1,2,4-triazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure may enhance its pharmacokinetic properties, as these structures are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties.

Result of Action

Compounds containing 1,2,4-triazole rings have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. .

Biological Activity

The compound (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that incorporates a triazole ring, a piperidine moiety, and a thiophene group. Its unique structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationship (SAR) studies.

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions typically starting from commercially available precursors. The triazole ring can be synthesized through cyclization reactions involving hydrazines and various carbonyl compounds. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Compounds containing triazole moieties have been widely studied for their antimicrobial properties. Research indicates that the presence of the triazole ring enhances activity against various pathogens:

- Antibacterial Activity : Studies have shown that similar triazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with sulfonyl groups have demonstrated enhanced potency due to increased lipophilicity and ability to penetrate bacterial membranes .

- Antifungal Activity : Triazoles are also recognized for their antifungal properties. The compound's structural components may contribute to its efficacy against fungal strains like Candida albicans and Aspergillus niger, although specific data on this compound is limited.

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. The compound may exhibit cytotoxic effects through various mechanisms:

- Cell Line Studies : In vitro studies on similar triazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the triazole ring or piperidine moiety can significantly influence the biological activity. For example, electron-donating groups on the phenyl rings enhance anticancer activity by improving interactions with target proteins involved in cell proliferation .

Data Tables

| Biological Activity | Tested Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Triazole Derivative | 10.5 | |

| Antifungal | Triazole Derivative | 15.0 | |

| Cytotoxicity (MCF-7) | Similar Triazole | 12.0 |

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of triazole derivatives found that those with sulfonyl substituents exhibited superior antibacterial activity compared to non-sulfonylated analogs. This suggests that the sulfonyl group enhances membrane permeability and interaction with bacterial enzymes .

- Cytotoxicity Assessment : In a comparative analysis, a derivative structurally related to our compound showed significant cytotoxic effects in HeLa cells with an IC50 value of 8 µM, indicating potential for further development as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group (-SO₂-) serves as a key reactive site for nucleophilic substitution. Under basic conditions (e.g., NaH or K₂CO₃), the sulfonamide undergoes displacement with amines or alcohols:

| Reaction Type | Conditions | Product | Key References |

|---|---|---|---|

| Amine substitution | DMF, 60°C, NaH catalyst | Piperidine-amine derivatives | |

| Alcohol substitution | Ethanol, reflux, K₂CO₃ | Sulfonate esters |

Example : Reaction with benzylamine yields (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone-benzylamine adducts.

Oxidation of the Triazole Methyl Group

The 4-methyl group on the triazole ring undergoes oxidation to a carboxylic acid under strong oxidizing agents:

Key Data :

-

Optimal conditions: 0.1 M KMnO₄, 80°C, 6 hours.

-

Yield: ~65% (analogous compounds).

Reduction of the Methanone Group

The ketone moiety is reduced to a secondary alcohol using borohydrides or LiAlH₄ :

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C | (Thiophen-2-yl)methanol derivative | 72% |

| LiAlH₄ | THF | 0°C → 25°C | Same as above | 85% |

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position :

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 5-nitro-thiophene derivative |

| Sulfonation | SO₃/H₂SO₄ | C5 | 5-sulfo-thiophene derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C5 | 5-halo-thiophene derivative |

Example : Nitration produces (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(5-nitrothiophen-2-yl)methanone .

Hydrolysis of the Sulfonyl Group

The sulfonamide bond hydrolyzes under acidic or basic conditions to form sulfonic acids :

Conditions :

-

Acidic: 6 M HCl, reflux, 12 hours.

-

Basic: NaOH (1 M), 60°C, 8 hours.

Condensation Reactions via the Ketone Group

The methanone group participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes :

| Reagent | Product | Application |

|---|---|---|

| Hydrazine | Hydrazone derivative | Precursor for heterocyclic synthesis |

| Hydroxylamine | Oxime derivative | Chelation or further functionalization |

Example : Reaction with hydrazine yields a hydrazone used in pyrazole synthesis .

Cross-Coupling Reactions

The thiophene and triazole moieties enable catalytic cross-coupling (e.g., Suzuki-Miyaura) if halogenated derivatives are synthesized first :

| Halogenation Site | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| Thiophene C5 | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-thiophene derivative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key Features: Difluorophenyl and phenylsulfonyl substituents on the triazole, with a phenyl ethanone group.

- Comparison : Unlike the target compound, Compound A lacks a piperidine ring and thiophene, but shares the triazole-sulfonyl motif. The phenylsulfonyl group in Compound A enhances π-π stacking in hydrophobic environments, while the target compound’s piperidine may improve membrane permeability .

Compound B : 4-(4-Fluorophenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Features : Fluorophenyl and thiophene substituents, with a piperidine-linked triazole-thione core.

- Comparison : Both compounds share thiophene and piperidine groups, but Compound B replaces the sulfonyl with a thione group, reducing electronegativity. The fluorophenyl group in Compound B is associated with antimicrobial activity, suggesting the target compound’s methyl-triazole-sulfonyl could offer similar or enhanced efficacy .

Compound C : (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol

- Key Features: Methoxyphenyl and ethanol substituents on the triazole.

- Comparison: The methoxy group in Compound C increases hydrophilicity compared to the target compound’s methyl group. The ethanol side chain may confer hydrogen-bonding capacity, whereas the target’s sulfonyl-piperidine likely enhances rigidity and metabolic stability .

Pharmacological Implications

- Target vs. Compound B : The thiophene and piperidine in both suggest applicability in CNS targets, but the sulfonyl group in the target may reduce off-target binding compared to Compound B’s thione.

- Target vs. Compound A : The piperidine in the target could mitigate the poor solubility observed in phenylsulfonyl analogs like Compound A.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.